molecular formula C10H19NO B13304765 ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine

({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine

Cat. No.: B13304765
M. Wt: 169.26 g/mol
InChI Key: JFWVVNBCBIEGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({2-Methoxybicyclo[221]heptan-2-yl}methyl)(methyl)amine is a bicyclic amine compound with a unique structure that includes a methoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclic core structure, which is often derived from norbornane derivatives.

    Amination: The final step involves the introduction of the methylamine group through an amination reaction. This can be achieved using methylamine gas or a methylamine salt in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methylamine groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents or as a model compound in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. The methoxy and methylamine groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ({bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine
  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid

Uniqueness

({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine is unique due to its specific combination of a methoxy group and a methylamine group on a bicyclic core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(2-methoxy-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine

InChI

InChI=1S/C10H19NO/c1-11-7-10(12-2)6-8-3-4-9(10)5-8/h8-9,11H,3-7H2,1-2H3

InChI Key

JFWVVNBCBIEGEE-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC2CCC1C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.